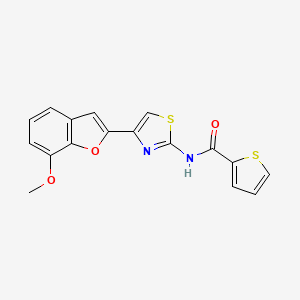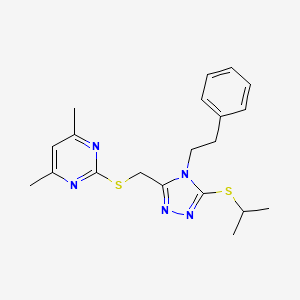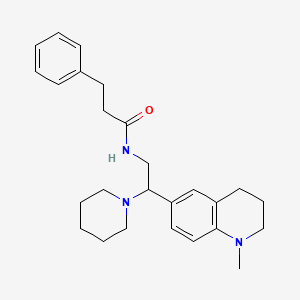![molecular formula C21H25NO2S2 B2575458 N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide CAS No. 2319853-08-0](/img/structure/B2575458.png)
N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide, also known as HTTA, is a synthetic compound that has been developed for its potential use in scientific research.
Mécanisme D'action
N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide binds to the sigma-1 receptor and modulates its activity, leading to changes in neuronal signaling. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide can modulate neuronal activity and protect against oxidative stress and inflammation in animal models. It has also been shown to have potential anti-tumor effects in vitro. However, more research is needed to fully understand the biochemical and physiological effects of N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide is a relatively new compound and there is still much to be learned about its effects and potential applications.
Orientations Futures
There are several potential future directions for research on N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer research, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide and its potential applications in other areas of research.
Méthodes De Synthèse
N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide is synthesized through a multi-step process that involves the reaction of 5-bromo-2-thiophen-3-ylthiophene with 2-bromo-2-(hydroxymethyl)adamantane. The resulting compound is then treated with acetic anhydride to form N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide.
Applications De Recherche Scientifique
N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide has been primarily developed for its potential use in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating neuronal activity and has been implicated in a variety of neurological disorders. N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in other areas of research, such as cancer and cardiovascular disease.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-17(19-2-1-18(26-19)16-3-4-25-12-16)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,17,23H,5-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYXDDBFUYLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575382.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2575385.png)
![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B2575390.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide](/img/structure/B2575396.png)
